molecular formula C19H13N5 B11048590 7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide

7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide

Cat. No.: B11048590
M. Wt: 311.3 g/mol
InChI Key: USYVWINRVRSTKG-UHFFFAOYSA-N
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Description

7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide: is a heterocyclic compound with an intriguing structure. Let’s break it down:

  • Imidazo[1,5-B]pyridazin-3-YL: : This part of the name indicates that the compound contains both an imidazole ring and a pyridazine ring fused together. The “3-YL” signifies the position of the cyano group (CN) on the pyridazine ring.

  • 7-Amino: : The amino group (NH₂) is located at the seventh position on the imidazole ring.

Preparation Methods

The synthesis of this compound involves several steps:

  • Condensation: : Start by condensing 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-B]pyridazin-7-amines.

  • Functionalization: : These 7-amines can then react with various electrophiles:

    • With acetic anhydride: Forms the corresponding acetylated derivative.
    • With phenyl isocyanate: Yields the cyano-substituted compound.
    • With para-tolualdehyde: Generates the aldehyde-substituted product.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

    Biology: Explore its interactions with biological molecules (e.g., proteins, DNA).

    Medicine: Assess its pharmacological properties (e.g., anticancer, antiviral).

    Industry: Consider its use in materials science or catalysis.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.

    Pathways: Study the signaling pathways modulated by its interactions.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H13N5

Molecular Weight

311.3 g/mol

IUPAC Name

7-amino-2,5-diphenylimidazo[1,5-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C19H13N5/c20-12-15-11-16-18(14-9-5-2-6-10-14)22-19(21)24(16)23-17(15)13-7-3-1-4-8-13/h1-11H,(H2,21,22)

InChI Key

USYVWINRVRSTKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C(=NN3C(=N2)N)C4=CC=CC=C4)C#N

Origin of Product

United States

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